molecular formula C12H5Br3O B14235813 1,3,6-Tribromo-dibenzofuran CAS No. 617707-40-1

1,3,6-Tribromo-dibenzofuran

Cat. No.: B14235813
CAS No.: 617707-40-1
M. Wt: 404.88 g/mol
InChI Key: ZTEWKNDHEZKDCZ-UHFFFAOYSA-N
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Description

1,3,6-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, an aromatic heterocyclic compound. It is characterized by the presence of three bromine atoms attached to the dibenzofuran structure at positions 1, 3, and 6. This compound has a molecular formula of C12H5Br3O and a molecular weight of 404.879 g/mol . Dibenzofuran itself is known for its stability and is used in various industrial applications, including as a heat transfer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6-Tribromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine or brominating agents under controlled conditions. One common method involves the use of tribromoisocyanuric acid as a brominating agent, which provides a stable and efficient means of introducing bromine atoms into the dibenzofuran structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using dibenzofuran as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced brominating agents can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Tribromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted dibenzofuran derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

1,3,6-Tribromo-dibenzofuran has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,6-tribromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic and nucleophilic reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,3,6-Tribromo-dibenzofuran can be compared with other brominated dibenzofuran derivatives, such as:

  • 1,2,4-Tribromo-dibenzofuran
  • 1,3,5-Tribromo-dibenzofuran
  • 1,2,3-Tribromo-dibenzofuran

These compounds share similar structural features but differ in the positions of the bromine atoms, which can influence their chemical reactivity and applications.

Properties

CAS No.

617707-40-1

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

1,3,6-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-6-4-9(15)11-7-2-1-3-8(14)12(7)16-10(11)5-6/h1-5H

InChI Key

ZTEWKNDHEZKDCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C(=CC(=C3)Br)Br

Origin of Product

United States

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